molecular formula C10H13NO4 B040452 Diethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 55942-40-0

Diethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No. B040452
CAS RN: 55942-40-0
M. Wt: 211.21 g/mol
InChI Key: SQDULIUHZHMBIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate and its derivatives involves several innovative approaches. A notable method includes the acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines, producing 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates with yields ranging from 14 to 93% (Škrlep et al., 2009). Another innovative synthetic route involves the reaction of 2H-azirines with enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of diethyl 1H-pyrrole-2,4-dicarboxylate compounds has been elucidated through various spectroscopic and computational methods. For instance, DFT calculations have been employed to analyze the bond lengths, angles, dihedral angles, and charge density on the atoms of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, providing insights into the electronic structure of these molecules (Yahyaei et al., 2017).

Chemical Reactions and Properties

Diethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, leading to the formation of novel pyrrole derivatives. A study reported the aqueous basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, yielding two oxidation products through the decomposition of a common intermediate (Campaigne & Shutske, 1974).

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: Diethyl 1H-pyrrole-2,4-dicarboxylate is used in the synthesis of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application or Experimental Procedures: The synthetic process starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produces the related N-ethyl carboxylate pyrrole .
  • Results or Outcomes: Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

Diethyl 1H-pyrrole-2,4-dicarboxylate is associated with hazard statements H302-H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

Future Directions

Pyrrolopyrazine derivatives, which include Diethyl 1H-pyrrole-2,4-dicarboxylate, have exhibited various biological activities, making them an attractive scaffold for drug discovery research .

properties

IUPAC Name

diethyl 1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDULIUHZHMBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507678
Record name Diethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1H-pyrrole-2,4-dicarboxylate

CAS RN

55942-40-0
Record name Diethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a round bottom flask under argon was added ethyl 2-isocyanoacetate (100 g, 0.884 mol), dry THF (1.0 L) followed by DBU (132 g, 0.867 mol). The reaction was cooled to 0° C. and formaldehyde (16 g) was added portionwise into the reaction mixture. The reaction was then stirred at room temperature overnight. Then THF was removed under high vacuum and the residue as dissolved with water and extracted with EtOAc (2×1 L). The combined organic layer was washed with water and brine and concentrated. The residue was purified by flash silica gel column chromatography to yield 40 g (26%) of a white solid as the title compound. H1 NMR (400 MHz, CDCl3) δ ppm: 9.85 (1H, br s), 7.54 (1H, m), 7.30 (1H, m), 4.36-4.6 (4H, merging quartets), 1.37-1.26 (6H, merging triplets). LCMS (condition A): m/z=210.2 −ve.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Yield
26%

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl isocyanoacetate (0.02 mol, 2.3 mL) and DBU (3.0 g, 0.02 mol) in THF (30 mL) was added a solution of formaldehyde (0.6M THF solution, 16.6 mL, 0.01 mole) at 45-50° C. for a period of 15 min. After stirring for 5 hr at the same temperature, the reaction mixture was neutralized with HOAc and the solvents were removed under reduced pressure. The resulting oil was partitioned between satd. aq. NaHCO3 and EtOAc. The EtOAc layer was separated, dried with Na2SO4 and concentrated in vacuo to obtain a viscous oil which was chromatographed on silica (20% EtOAc—hexanes) to give 403A (0.80 g, 38%). MS Found: (M+H)+=212.0;
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
38%

Synthesis routes and methods III

Procedure details

A suspension of potassium hydride (0.53 g, 13.26 mmol) in MTBE (10 mL) was added to a stirred solution of ethyl 2-isocyanoacetate (1 g, 8.84 mmol) and ethyl propiolate (1 g, 10.19 mmol) in MTBE (10 mL). The resulting mixture was stirred at rt for 4 h. The solution was then acidified with 1N HCl to pH≦3. The organic layer was washed with sat. NaHCO3 solution (2 mL), brine (2 mL), dried (MgSO4), and concentrated to give a solid residue. Purification via flash chromatography (petroleum ether:EtOAc, 15:1 to 10:1) afforded diethyl 1H-pyrrole-2,4-dicarboxylate (0.7 g, 37%). 1H NMR (CDCl3, 300 MHz) δ9.75 (br, 1 H), 7.49 (s, 1 H), 7.24 (s, 1 H), 4.25 (m, 4 H), 1.29 (m, 6 H).
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 1H-pyrrole-2,4-dicarboxylate
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Reactant of Route 5
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Reactant of Route 6
Diethyl 1H-pyrrole-2,4-dicarboxylate

Citations

For This Compound
6
Citations
GF Lu, WS Lin, WH Zhu, ZP Ou - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title pyrrole derivative, C12H17NO4, consists of a pyrrole ring with two diagonally attached methoxycarbonyl groups and two diagonally attached ethyl groups. The two carbonyl …
Number of citations: 1 scripts.iucr.org
G Marth - 2009 - sure.sunderland.ac.uk
Polyfunctional pyrroles are interesting heterocyclic intermediates as they have a range of reactive centres and the chemoselectivity of their reactions under a range of conditions, is …
Number of citations: 4 sure.sunderland.ac.uk
ZW Chen, L Zheng, J Liu - European Journal of Organic …, 2019 - Wiley Online Library
A facile synthetic method to access multisubstituted unsymmetric pyrrole and pyrrolin‐4‐one derivatives is disclosed. In the presence of Cu(OAc) 2 and KOAc, substituted pyrrole …
D Kuzuhara, H Nakaoka, K Matsuo… - Journal of Porphyrins …, 2019 - World Scientific
We report syntheses of thiophene and dithiophene-substituted porphycenes (ThPc and DThPc) at 2,7,12,17-positions by McMurry coupling. The crystal structure of ThPc revealed that …
Number of citations: 4 www.worldscientific.com
AI Muschko - 2023 - archiv.ub.uni-heidelberg.de
The overexpression of Fibroblast Growth Factor 2 (FGF2) is a well-known phenotype in a number of different cancer types. It acts as a very potent pro-angiogenic mitogen promoting …
Number of citations: 0 archiv.ub.uni-heidelberg.de
GF LU - ACTA CRYSTALLOGRAPHICA. SECTION E …, 2011
Number of citations: 0

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